1-Docosanethiol
Overview
Description
C₂₂H₄₆S . This compound belongs to the family of long-chain alkyl thiols and is characterized by a 22-carbon alkyl chain terminated with a thiol group (-SH). The presence of the thiol group imparts unique chemical properties to 1-Docosanethiol, making it valuable in various industrial and scientific applications .
Mechanism of Action
Target of Action
1-Docosanethiol, also known as Docosyl Mercaptan, is an organic compound with the chemical formula C22H46S
. It is primarily used as a source of sulfur in various chemical reactions . The primary targets of this compound are the reactant molecules in these reactions, where it acts as a sulfur donor .
Mode of Action
This compound interacts with its targets by donating a sulfur atom to the reaction . This can lead to the formation of new compounds, such as copper sulfide nanoparticles (Cu2S), which can be applied as electron donors and hole acceptors in photocatalytic reactions .
Biochemical Pathways
It is known that this compound can be used in the synthesis of quantum dots and lead sulfide nanoparticles . These nanoparticles have potential applications in energy-efficient lighting, solar cells, and as ammonium gas sensing agents .
Result of Action
The primary result of this compound’s action is the formation of new compounds through its role as a sulfur donor . For example, it can contribute to the formation of copper sulfide nanoparticles, which have various potential applications in fields such as energy and sensing .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, pH, and solvent can all impact the efficiency of its sulfur-donating reactions. Proper storage is also crucial to maintain its stability and prevent degradation .
Preparation Methods
1-Docosanethiol can be synthesized through several methods:
Hydrogenation of Docosene: One common method involves the hydrogenation of docosene in the presence of hydrogen sulfide (H₂S) and a suitable catalyst such as nickel or palladium.
Reduction of Docosyl Sulfate: Another method includes the reduction of docosyl sulfate with hydrogen sulfide, yielding this compound.
Industrial production of this compound typically involves these methods, with precise control over reaction conditions to ensure high purity and yield of the desired product .
Chemical Reactions Analysis
1-Docosanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride results in the formation of alkanes .
Scientific Research Applications
Comparison with Similar Compounds
1-Docosanethiol can be compared with other long-chain alkyl thiols, such as:
1-Dodecanethiol (C₁₂H₂₆S): Similar to this compound but with a shorter 12-carbon chain.
1-Octadecanethiol (C₁₈H₃₈S): Another long-chain thiol with an 18-carbon chain.
The uniqueness of this compound lies in its longer carbon chain, which imparts distinct solubility characteristics and enhances its effectiveness in non-polar solvents .
Properties
IUPAC Name |
docosane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMLOHQRXHPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294659 | |
Record name | 1-Docosanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7773-83-3 | |
Record name | 1-Docosanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Docosanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Docosanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-docosanethiol appear in scanning tunneling microscopy (STM) compared to other long-chain molecules, and what does this tell us about its interaction with graphite?
A1: Unlike 1-docosanol or 1-chlorooctadecane, STM images of this compound adsorbed onto graphite reveal bright spots. [] These bright spots are attributed to the sulfur atom of the thiol (-SH) group. This suggests a higher tunneling current when the STM tip passes over the sulfur atom compared to carbon, oxygen, or chlorine atoms. This phenomenon indicates a unique interaction between the sulfur atom of this compound and the underlying graphite substrate, potentially due to differences in electronic properties and bonding. []
Q2: Has this compound been found in natural sources, and what other compounds are found alongside it?
A2: Yes, this compound was identified for the first time in Astragalus variabilis, a plant species traditionally used in medicine. [] Alongside this compound, researchers also isolated other compounds like octacosanol, γ-sitosterol, β-carotene, hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, swainsonine, narcissin, and rutin from the same plant. [] This discovery highlights the potential of natural sources as reservoirs for compounds like this compound, which could have various applications.
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